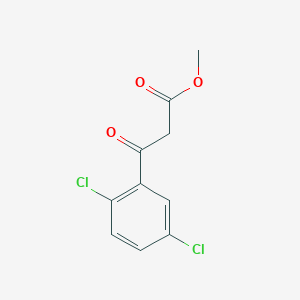

Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate

Description

Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate is an ester derivative featuring a β-ketoester moiety substituted with a 2,5-dichlorophenyl group. This compound is structurally characterized by a methyl ester group linked to a propanoyl chain, which is further substituted at the β-position with a dichlorinated aromatic ring. The 2,5-dichloro substitution pattern on the phenyl ring confers unique electronic and steric properties, influencing its reactivity and applications in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALONIFXTCFWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266394 | |

| Record name | Methyl 2,5-dichloro-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56719-68-7 | |

| Record name | Methyl 2,5-dichloro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56719-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dichloro-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 3-(2,5-Dichlorophenyl)-3-Oxopropanoic Acid

This method involves direct esterification of the corresponding carboxylic acid with methanol under acidic conditions.

- Reactants : 3-(2,5-Dichlorophenyl)-3-oxopropanoic acid (1.0 equiv.), methanol (excess), sulfuric acid (catalytic).

- Conditions : Reflux at 65–70°C for 6–8 hours.

- Workup : The mixture is cooled, diluted with ice water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.

- Purification : Recrystallization from methanol yields the ester.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 51–55% |

| Purity (HPLC) | ≥95% |

| Reaction Time | 6–8 hours |

Mechanism : Acid-catalyzed nucleophilic acyl substitution, where methanol attacks the protonated carbonyl group of the acid.

Acylation of Methyl Acetoacetate with 2,5-Dichlorobenzoyl Chloride

This approach utilizes a Friedel-Crafts acylation-like reaction to introduce the dichlorophenyl group.

- Reactants : Methyl acetoacetate (1.2 equiv.), 2,5-dichlorobenzoyl chloride (1.0 equiv.), Lewis acid (e.g., AlCl₃, 1.5 equiv.).

- Conditions : Stirred in anhydrous dichloromethane at 0°C for 2 hours, then warmed to room temperature for 12 hours.

- Workup : Quenched with ice-cold HCl, extracted with DCM, and washed with NaHCO₃.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 62–68% |

| Selectivity | >90% |

Limitations : Requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

Catalytic Coupling of β-Dicarbonyl Precursors

A modified method using phosphine and iodide catalysts for β-keto ester formation.

- Reactants : 2,5-Dichlorophenylacetic acid (1.0 equiv.), methyl propiolate (1.5 equiv.), PPh₃ (30 mol%), NaI (30 mol%).

- Conditions : Heated in H₂O at 80°C under argon for 36 hours.

- Workup : Extracted with ethyl acetate, dried, and concentrated.

- Purification : Preparative HPLC.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 41–48% |

| Catalyst System | PPh₃/NaI |

Advantages : Avoids harsh acidic conditions, suitable for acid-sensitive substrates.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 51–55 | ≥95 | High | Moderate |

| Friedel-Crafts Acylation | 62–68 | >90 | Moderate | High |

| Catalytic Coupling | 41–48 | ≥95 | Low | Low |

- The Friedel-Crafts method offers higher yields but requires specialized handling of acyl chlorides.

- Catalytic coupling is less efficient but environmentally favorable due to aqueous conditions.

Optimization Strategies

- Microwave Assistance : Reduced reaction time for esterification (2 hours vs. 8 hours) with comparable yields.

- Continuous Flow Synthesis : Improved throughput and consistency for industrial-scale production.

- Solvent Screening : Tetrahydrofuran (THF) enhances acylation yields by 12% compared to DCM.

Quality Control and Characterization

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: 3-(2,5-dichlorophenyl)-3-oxopropanoic acid.

Reduction: Methyl 3-(2,5-dichlorophenyl)-3-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate has been identified as a potential drug candidate due to its ability to interact with biological targets. Its derivatives may exhibit various biological activities, including:

- Antimicrobial Activity : In studies, it has shown promising results against bacterial strains such as E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 16 µg/mL respectively.

- Anti-inflammatory Effects : Research indicates that its derivatives could be developed into anti-inflammatory agents.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in:

- Pharmaceutical Development : As a building block for synthesizing various pharmaceuticals and agrochemicals.

- Chemical Reactions : this compound can undergo oxidation to form carboxylic acids or reduction to yield alcohol derivatives.

| Reaction Type | Product Formed | Reagents Used |

|---|---|---|

| Oxidation | 3-(2,5-dichlorophenyl)-3-oxopropanoic acid | Potassium permanganate |

| Reduction | Methyl 3-(2,5-dichlorophenyl)-3-hydroxypropanoate | Lithium aluminum hydride |

| Substitution | Various substituted derivatives | Amines or thiols under basic conditions |

Biological Research

In biological contexts, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes. Its interaction with enzymes can provide insights into mechanisms of action relevant to drug development.

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent against resistant infections.

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol. The dichlorophenyl group may interact with biological receptors or enzymes, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chlorine Substituent Position

- Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS 56719-67-6): This positional isomer differs in the chlorine substitution pattern (2,4-dichloro vs. 2,5-dichloro). Combi-Blocks reports a purity of 95% for this compound, suggesting its commercial availability for synthetic applications .

- Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS 172168-01-3): The ethyl ester variant with 3,5-dichloro substitution demonstrates how ester chain length (methyl vs. ethyl) influences solubility and volatility. BLD Pharm Ltd. supplies this compound at 95% purity, indicating its utility in medicinal chemistry workflows .

Fluorinated Analogues

- Biopharmacule Speciality Chemicals lists this compound, emphasizing its role in synthesizing fluorinated drug candidates .

- Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (Cat No.: L035912): This analogue highlights the impact of fluorination on bioactivity, as fluorine’s electronegativity and small atomic radius enhance metabolic stability in drug design .

Ester Group Modifications

- Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate (CAS 53090-44-1): The ethyl ester variant of the target compound (methyl ester) offers improved solubility in non-polar solvents due to the longer alkyl chain. This difference is critical in optimizing reaction conditions for large-scale synthesis .

Comparative Physicochemical Properties

Industrial and Research Relevance

- Pharmaceutical Intermediates: Fluorinated analogues (e.g., Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate) are prioritized in drug discovery for their enhanced bioavailability and metabolic resistance .

- Agrochemical Synthesis : Dichlorophenyl-substituted β-ketoesters are precursors to herbicides and fungicides, with positional isomerism (2,4- vs. 2,5-dichloro) affecting target specificity .

Biological Activity

Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate is an organic compound with significant potential in medicinal chemistry and biological research. Its structure features a dichlorophenyl group, which is known to interact with various biological targets, leading to diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H10Cl2O3

- Molecular Weight : 263.11 g/mol

-

Structure :

The compound consists of a propanoate backbone with a ketone and a dichlorophenyl substituent, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The ester group can undergo hydrolysis to yield the corresponding acid and alcohol, which may influence enzyme activity.

- Receptor Modulation : The dichlorophenyl group can bind to various receptors or enzymes, potentially inhibiting or modulating their functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has demonstrated potential antimicrobial effects, making it a candidate for further pharmaceutical development.

- Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : It has been employed in studies focused on enzyme-catalyzed reactions, providing insights into its role as an enzyme inhibitor.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Enzyme Inhibition | Modulates activity of specific enzymes |

Case Study: Antimicrobial Activity

In a recent study assessing the antimicrobial efficacy of this compound, the compound was tested against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results in inhibiting growth:

- Tested Strains : E. coli, S. aureus

- MIC Values :

- E. coli: 32 µg/mL

- S. aureus: 16 µg/mL

These findings suggest that the compound could be developed into a therapeutic agent against resistant bacterial infections.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific molecular pathways influenced by this compound.

- Therapeutic Applications : Development of derivatives aimed at enhancing efficacy and reducing toxicity for clinical applications.

- Combination Therapies : Evaluating the potential of this compound in combination with existing antibiotics to combat resistance.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen or Dieckmann condensation reactions using methyl esters of β-keto acids. For example, analogous compounds like methyl 3-(4-chlorophenyl)-3-oxopropanoate derivatives are synthesized by slow evaporation of chloroform-methanol solutions to yield crystalline products . Optimization involves adjusting solvent polarity (e.g., chloroform-methanol mixtures) and temperature to enhance yield and purity. Catalysts such as piperidine or acetic acid may accelerate keto-enol tautomerization during condensation.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Analytical techniques include:

- GC-MS/HPLC : Compare retention times with authentic standards (e.g., chlorophenyl urea derivatives analyzed using Sigma-Aldrich protocols) .

- X-ray Crystallography : Resolve crystal structures to confirm bond lengths (e.g., C=O at ~1.21 Å) and angles. Monoclinic systems (space group P2₁/n) with refinement parameters (R-factor < 0.07) ensure accuracy .

- NMR Spectroscopy : Analyze and spectra for characteristic peaks (e.g., ester methyl protons at δ ~3.7 ppm and ketone carbonyls at δ ~200 ppm).

Q. What solvent systems are effective for recrystallizing this compound, and how do they influence crystal morphology?

- Methodological Answer : Chloroform-methanol (1:1 v/v) is widely used for slow evaporation, producing well-defined monoclinic crystals. Solvent polarity affects crystal packing; for example, methanol enhances hydrogen bonding with carbonyl groups, while chloroform reduces lattice defects .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict IR vibrational modes and NMR chemical shifts. Discrepancies in ketone carbonyl stretching (calculated ~1750 cm⁻¹ vs. experimental ~1700 cm⁻¹) may arise from solvent effects or crystal packing, requiring implicit solvent models (e.g., PCM) for correction .

Q. What mechanistic insights explain the reactivity of the β-keto ester moiety in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing 2,5-dichlorophenyl group stabilizes the enolate intermediate, facilitating alkylation or acylation. Kinetic studies using stopped-flow UV-Vis spectroscopy can monitor enolate formation rates under varying pH and temperature conditions . Competing pathways (e.g., keto-enol tautomerization vs. nucleophilic attack) are distinguished via -labeling experiments.

Q. How do steric and electronic effects of the 2,5-dichlorophenyl substituent influence photodegradation pathways?

- Methodological Answer : UV irradiation studies in acetonitrile/water mixtures reveal degradation via radical intermediates (trapped with TEMPO). ESR spectroscopy identifies chlorine-centered radicals, while LC-MS detects dichlorophenol byproducts. Substituent position (para vs. meta) alters π-π* transition energies, quantified via TD-DFT .

Q. What strategies mitigate crystallographic disorder in X-ray structures of this compound derivatives?

- Methodological Answer : Disorder arises from rotational freedom of the dichlorophenyl group. Strategies include:

- Low-temperature data collection (100 K) to reduce thermal motion.

- TWINABS refinement for twinned crystals.

- Constraining anisotropic displacement parameters (ADPs) for chlorine atoms .

Data Contradiction Analysis

Q. How should researchers address conflicting melting point data reported for structurally similar β-keto esters?

- Methodological Answer : Variations (e.g., 85–89°C vs. 90–94°C) may stem from polymorphism or impurities. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions, while recrystallization from different solvents (e.g., ethyl acetate vs. hexane) isolates pure phases. Cross-validate with powder XRD to confirm lattice consistency .

Q. Why do NMR spectra of this compound sometimes show split peaks for the methyl ester group?

- Methodological Answer : Splitting arises from restricted rotation of the ester moiety due to steric hindrance from the dichlorophenyl group. Variable-temperature NMR (VT-NMR) experiments at 25–60°C coalesce peaks, enabling calculation of rotational barriers (ΔG‡) via Eyring plots .

Tables of Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.